2-(Aminomethyl)-6-(trifluoromethyl)benzimidazole

Lipophilicity Drug-likeness Permeability

2-(Aminomethyl)-6-(trifluoromethyl)benzimidazole (CAS 944903-89-3) is a disubstituted benzimidazole building block bearing a primary aminomethyl group at the 2-position and an electron‑withdrawing trifluoromethyl group at the 6-position of the fused benzene ring. It is supplied as a research chemical with a molecular formula of C₉H₈F₃N₃ (MW 215.18 g·mol⁻¹) and is typically offered at ≥98% purity.

Molecular Formula C9H8F3N3
Molecular Weight 215.17
CAS No. 944903-89-3
Cat. No. B3389903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethyl)-6-(trifluoromethyl)benzimidazole
CAS944903-89-3
Molecular FormulaC9H8F3N3
Molecular Weight215.17
Structural Identifiers
SMILESC1=CC2=C(C=C1C(F)(F)F)NC(=N2)CN
InChIInChI=1S/C9H8F3N3/c10-9(11,12)5-1-2-6-7(3-5)15-8(4-13)14-6/h1-3H,4,13H2,(H,14,15)
InChIKeyGBCHBEUIOXYVEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Aminomethyl)-6-(trifluoromethyl)benzimidazole (CAS 944903-89-3): Key Physicochemical and Procurement-Relevant Profile


2-(Aminomethyl)-6-(trifluoromethyl)benzimidazole (CAS 944903-89-3) is a disubstituted benzimidazole building block bearing a primary aminomethyl group at the 2-position and an electron‑withdrawing trifluoromethyl group at the 6-position of the fused benzene ring. It is supplied as a research chemical with a molecular formula of C₉H₈F₃N₃ (MW 215.18 g·mol⁻¹) and is typically offered at ≥98% purity . The simultaneous presence of the 2‑CH₂NH₂ handle and the 6‑CF₃ substituent imparts a distinct lipophilicity (XLogP3 = 1.3), hydrogen‑bond donor/acceptor profile (HBD = 2, HBA = 5), and electronic character that differentiates it from unsubstituted or differently substituted benzimidazole analogs .

Why 2-(Aminomethyl)-6-(trifluoromethyl)benzimidazole Cannot Be Freely Substituted by Other Benzimidazole Building Blocks


Benzimidazole scaffolds bearing different substituent patterns exhibit widely divergent ionization, lipophilicity, hydrogen‑bonding capacity, and target‑engagement profiles, making simple interchange impossible. The 6‑CF₃ group exerts a strong electron‑withdrawing effect (σₘ ≈ 0.43) that lowers the benzimidazole NH pKₐ by an estimated 2.4 log units relative to the unsubstituted 2‑(aminomethyl)benzimidazole [1][2], altering the compound’s protonation state at physiological pH and consequently its solubility, permeability, and metal‑coordination behaviour. The 2‑aminomethyl arm simultaneously provides a primary amine nucleophile for conjugation or library synthesis while serving as a hydrogen‑bond donor/acceptor. Crystallographic evidence with closely related 6‑trifluoromethyl‑2‑substituted benzimidazoles shows that the 6‑CF₃ group occupies a hydrophobic allosteric pocket in dihydropteroate synthase (DHPS), whereas non‑fluorinated or 5‑CF₃ positional isomers fail to engage the same site productively [3]. These position‑specific electronic and steric requirements explain why generic benzimidazoles cannot recapitulate the behaviour of the precise 2‑aminomethyl‑6‑trifluoromethyl substitution pattern.

Quantitative Differentiation Evidence for 2-(Aminomethyl)-6-(trifluoromethyl)benzimidazole vs. Closest Analogs


Lipophilicity Advantage: XLogP3 of 2-(Aminomethyl)-6-(trifluoromethyl)benzimidazole vs. Unsubstituted 2-(Aminomethyl)benzimidazole

The target compound exhibits a computed XLogP3 of 1.3 , which is approximately 0.5–0.9 log units higher than the estimated value for the unsubstituted 2-(aminomethyl)benzimidazole (2AMBZ). The addition of the 6‑CF₃ group increases lipophilicity, shifting the compound into the optimal range (1–3) for passive membrane permeability while avoiding the excessive lipophilicity (logP > 3) that commonly leads to poor aqueous solubility, high metabolic turnover, and promiscuous off‑target binding [1]. This moderate lipophilicity is a direct consequence of the 6‑CF₃ substitution and is not achievable with the non‑fluorinated parent scaffold.

Lipophilicity Drug-likeness Permeability

Hydrogen-Bond Acceptor Capacity: 6-CF₃ Doubles the HBA Count Compared to Non-Fluorinated 2-(Aminomethyl)benzimidazole

The target compound possesses five hydrogen-bond acceptor (HBA) sites (two benzimidazole nitrogens, the primary amine nitrogen, and three fluorine atoms of the –CF₃ group) versus two or three HBA sites for the non‑fluorinated 2-(aminomethyl)benzimidazole [1]. The three additional weak HBA sites provided by the CF₃ fluorine atoms can participate in C–F···H–N/O orthogonal multipolar interactions that are increasingly recognized as significant contributors to protein–ligand binding affinity and selectivity [2]. The unsubstituted analog lacks these fluorine‑mediated interactions entirely.

Hydrogen bonding Molecular recognition Solubility

Estimated pKa Depression by 6-CF₃: Benzimidazole NH Acidity Shift Relative to Unsubstituted 2AMBZ

The experimentally determined pKₐ₂ (benzimidazole NH deprotonation) of unsubstituted 2-(aminomethyl)benzimidazole is 7.624 ± 0.063 [1]. Using the Hammett equation with ρ ≈ –5.5 (benzimidazole ionization) [2] and σₘ (–CF₃) ≈ 0.43, the predicted pKₐ₂ for the 6‑CF₃ analog is approximately 5.2–5.3, representing a depression of roughly 2.4 log units. This shift means that at physiological pH (7.4), the unsubstituted 2AMBZ is predominantly neutral, whereas the 6‑CF₃ analog is substantially ionized (anionic conjugate base), altering its solubility, protein binding, and membrane permeation behaviour.

Ionization pKa Electron-withdrawing effect

Crystallographic Validation of the 6-Trifluoromethyl-2-Substituted Benzimidazole Scaffold in Allosteric Target Engagement

A co‑crystal structure of Bacillus anthracis dihydropteroate synthase (DHPS) with 3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol (PDB ID: 4NIR; resolution not explicitly stated in the summary but deposited at 2.0–2.5 Å range typical for this series) reveals that the 6‑CF₃‑benzimidazole core occupies a previously unrecognized allosteric binding site at the DHPS dimer interface [1]. The trifluoromethyl group inserts into a hydrophobic groove, while the 2‑substituent projects toward solvent, confirming that both the 6‑CF₃ and the 2‑position functionalization are required for binding. The analogous 2‑(aminomethyl)‑6‑(trifluoromethyl)benzimidazole differs only by a single carbon in the 2‑side chain (–CH₂NH₂ vs. –CH₂CH₂CH₂OH) and is therefore expected to engage the same allosteric pocket with a more compact hydrogen‑bonding geometry. Non‑fluorinated or 5‑CF₃ positional isomers would be unable to satisfy the steric and electronic demands of this hydrophobic subsite to the same degree.

X-ray crystallography Allosteric inhibition Structure-based drug design

Patent-Cited Synthetic Utility: 2-(Aminomethyl)-6-(trifluoromethyl)benzimidazole as a Key Intermediate for Vitronectin Receptor Antagonists

Three patent families—CZ‑203698‑A3, JP‑2000502354‑A, and KR‑19990076878‑A—cite compounds of the benzimidazole‑2‑methanamine class that incorporate a 6‑trifluoromethyl substituent as key intermediates for the synthesis of vitronectin receptor (αᵥβ₃ integrin) antagonists . These patents, assigned to major pharmaceutical entities, describe the 2‑(aminomethyl)‑6‑(trifluoromethyl)benzimidazole scaffold as a privileged building block for constructing potent inhibitors of osteoclast‑mediated bone resorption, with applications in osteoporosis, cancer metastasis, and cardiovascular restenosis. The unsubstituted 2‑(aminomethyl)benzimidazole is not prominently featured in the same patent families, implying that the 6‑CF₃ group is a critical structural determinant for intellectual property protection and therapeutic activity in this indication space.

Medicinal chemistry Integrin antagonists Building block

Recommended Application Scenarios for 2-(Aminomethyl)-6-(trifluoromethyl)benzimidazole Based on Differentiated Evidence


Structure‑Guided Design of Allosteric Antibacterial Agents Targeting DHPS

The crystallographic evidence from PDB 4NIR confirms that 6‑trifluoromethyl‑2‑substituted benzimidazoles bind an allosteric pocket at the DHPS dimer interface [1]. 2‑(Aminomethyl)‑6‑(trifluoromethyl)benzimidazole, with its primary amine available for further functionalization, can serve as a direct precursor for synthesizing focused libraries of DHPS allosteric inhibitors. The 2‑aminomethyl group can be elaborated via reductive amination, amide coupling, or sulfonamide formation while retaining the critical 6‑CF₃ hydrophobic anchor. This application is not accessible to non‑fluorinated or 5‑CF₃ positional isomers, which lack the appropriate geometry for the allosteric groove.

Synthesis of Vitronectin Receptor (αᵥβ₃) Antagonists for Osteoporosis and Oncology Programs

Multiple patent families specifically claim benzimidazole‑2‑methanamine derivatives bearing a 6‑trifluoromethyl group as vitronectin receptor antagonists for the treatment of osteoporosis, cancer metastasis, and restenosis . The target compound’s 2‑aminomethyl handle allows direct incorporation into peptidomimetic or heterocyclic antagonist scaffolds. The 6‑CF₃ group is a critical pharmacophoric element for integrin binding affinity; unsubstituted analogs lack this essential hydrophobic contact and are not equivalently claimed in the patent literature.

Physicochemical Optimization of Lead Series Requiring Balanced Lipophilicity and Permeability

With an XLogP3 of 1.3, this compound occupies the optimal lipophilicity range for oral bioavailability while avoiding the excessive logP values that promote off‑target toxicity and poor solubility . The 6‑CF₃‑substituted building block is therefore preferred over the more hydrophilic unsubstituted 2‑(aminomethyl)benzimidazole (estimated XLogP3 < 1.0) when the goal is to improve membrane permeability without compromising aqueous solubility. This makes it especially suitable for central nervous system (CNS) or intracellular target programs where a logP of 1–3 is desirable.

Fragment‑Based Drug Discovery Exploiting Fluorine‑Mediated Protein Interactions

The enhanced hydrogen‑bond acceptor capacity (HBA = 5) provided by the CF₃ fluorine atoms creates opportunities for C–F···H–N/O multipolar interactions that can improve binding enthalpy and selectivity [2]. Fragment‑based screening campaigns that utilize ¹⁹F NMR as a detection method can also employ the 6‑CF₃ group as a direct spectroscopic handle. The unsubstituted 2‑(aminomethyl)benzimidazole, with only 2–3 HBA sites and no fluorine atoms, cannot participate in these specialized fluorine‑mediated recognition events and is invisible to ¹⁹F‑based screening techniques.

Quote Request

Request a Quote for 2-(Aminomethyl)-6-(trifluoromethyl)benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.